molecular formula C19H25N5O3S B6479966 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide CAS No. 941243-37-4

4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B6479966
CAS No.: 941243-37-4
M. Wt: 403.5 g/mol
InChI Key: LOFCXJJTMHLDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide (hereafter referred to as the "target compound") is a benzenesulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a 4-methylpiperazinyl group at position 3.

Properties

IUPAC Name

4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S/c1-4-24(5-2)28(25,26)16-8-6-15(7-9-16)18-21-17(14-20)19(27-18)23-12-10-22(3)11-13-23/h6-9H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFCXJJTMHLDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of 4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide is not well-defined. It is known that the compound has been used in the cyanation of arenes

Comparison with Similar Compounds

Structural Analogues and Modifications

The target compound belongs to a broader class of 1,3-oxazole–benzenesulfonamide hybrids. Key structural analogs include:

Compound ID/Name Molecular Formula Molecular Weight logP H-Bond Acceptors H-Bond Donors Key Substituent Differences Source
Target Compound C₂₁H₂₆N₆O₃S* ~446.5* ~3.1* 9* 1* 4-Methylpiperazinyl, diethyl sulfonamide
D434-0580 (4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide) C₂₁H₂₁FN₄O₃S 428.48 3.3053 8 1 (4-Fluorophenyl)methylamino, diethyl sulfonamide
D434-0614 (4-(4-cyano-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide) C₂₂H₂₄N₄O₄S 440.52 3.2586 9 1 (4-Methoxyphenyl)methylamino, diethyl sulfonamide
4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide C₂₀H₂₁N₅O₃S 411.48 ~2.9* 8 1 Phenethylamino, dimethyl sulfonamide
4-(4-cyano-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzene-1-sulfonamide C₁₉H₂₅N₅O₄S 419.5 ~2.5* 10 1 Morpholinopropylamino, dimethyl sulfonamide

*Estimated values based on structural similarity to analogs.

Key Observations

Impact of Piperazine vs. Aryl Substituents: The 4-methylpiperazinyl group in the target compound introduces a basic nitrogen, enhancing water solubility compared to aryl-substituted analogs like D434-0580 and D434-0613. This may improve pharmacokinetic properties, such as absorption and distribution .

Sulfonamide Alkylation :

  • The N,N-diethyl sulfonamide in the target compound confers higher logP (~3.1) compared to dimethyl analogs (logP ~2.5–2.9). This balance between hydrophobicity and solubility is critical for blood-brain barrier penetration or intracellular targeting .

Hydrogen Bonding Capacity :

  • The target compound’s polar surface area (estimated ~85 Ų) is comparable to D434-0614 (84.9 Ų), suggesting similar passive diffusion characteristics. Morpholine-containing analogs (e.g., ) exhibit higher polarity due to additional oxygen atoms, which may limit CNS activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.